3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
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Overview
Description
3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a piperidine ring fused with a pyrroloisoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step organic reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of starting materials, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound has a similar structure but includes a fluorine atom and a benzisoxazole ring.
3-(2-(Piperidin-1-yl)ethyl)-5-(p-tolyl)-1,2,4-oxadiazole: This compound features an oxadiazole ring instead of a pyrroloisoxazole ring.
Uniqueness
3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a piperidine ring and a pyrroloisoxazole structure. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
603067-38-5 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-7-15(8-3-1)9-5-11-10-4-6-13-12(10)16-14-11/h13H,1-9H2 |
InChI Key |
NISIIJXINWTJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NOC3=C2CCN3 |
Origin of Product |
United States |
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